2-[4-(2-Oxopyrrolidin-1-YL)benzenesulfonamido]acetamide
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Overview
Description
2-[4-(2-Oxopyrrolidin-1-YL)benzenesulfonamido]acetamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a pyrrolidinone ring and a benzenesulfonamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Oxopyrrolidin-1-YL)benzenesulfonamido]acetamide typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids. The alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide are isolated, followed by thermal cyclization to afford the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale procedures based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine. These methods are designed to optimize yield and purity while minimizing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Oxopyrrolidin-1-YL)benzenesulfonamido]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamide or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfinamides, thiol derivatives, and various substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-(2-Oxopyrrolidin-1-YL)benzenesulfonamido]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, particularly in the treatment of central nervous system disorders and cerebrovascular diseases.
Mechanism of Action
The mechanism of action of 2-[4-(2-Oxopyrrolidin-1-YL)benzenesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to influence membrane fluidity and receptor binding, which can modulate various cellular processes. It may also act as an enzyme inhibitor, affecting metabolic pathways and signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Piracetam: A well-known nootropic with a similar pyrrolidinone structure, used to enhance cognitive function.
Phenylpiracetam: A derivative of piracetam with additional phenyl group, known for its stimulant and cognitive-enhancing effects.
Aniracetam: Another nootropic with a similar structure, used for its anxiolytic and cognitive-enhancing properties.
Uniqueness
2-[4-(2-Oxopyrrolidin-1-YL)benzenesulfonamido]acetamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties compared to other pyrrolidinone derivatives. This uniqueness makes it a valuable compound for diverse research applications and potential therapeutic uses .
Properties
Molecular Formula |
C12H15N3O4S |
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Molecular Weight |
297.33 g/mol |
IUPAC Name |
2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]acetamide |
InChI |
InChI=1S/C12H15N3O4S/c13-11(16)8-14-20(18,19)10-5-3-9(4-6-10)15-7-1-2-12(15)17/h3-6,14H,1-2,7-8H2,(H2,13,16) |
InChI Key |
HFLVKVJEZAXASL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)N |
Origin of Product |
United States |
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